BenchChemオンラインストアへようこそ!

3-(tert-Butoxycarbonylamino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid

Lipophilicity Physicochemical profiling ADME prediction

The compound 3-(tert‑Butoxycarbonylamino‑methyl)-2,2‑dimethyl‑cyclobutanecarboxylic acid (CAS 188918‑40‑3) is a chiral, orthogonally protected cyclobutane building block that pairs a Boc‑protected aminomethyl side‑chain with a free carboxylic acid on a gem‑dimethyl‑substituted four‑membered ring. It belongs to the family of conformationally constrained 1,3‑disubstituted cyclobutane scaffolds that have proven essential for constructing metabolically robust peptidomimetics and foldamers.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 188918-40-3
Cat. No. B3034554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butoxycarbonylamino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid
CAS188918-40-3
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC1(C(CC1C(=O)O)CNC(=O)OC(C)(C)C)C
InChIInChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-7-8-6-9(10(15)16)13(8,4)5/h8-9H,6-7H2,1-5H3,(H,14,17)(H,15,16)/t8-,9+/m0/s1
InChIKeyGESPPZGGIHXHHE-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(tert-Butoxycarbonylamino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid (CAS 188918-40-3): Key Identity & In‑Class Positioning


The compound 3-(tert‑Butoxycarbonylamino‑methyl)-2,2‑dimethyl‑cyclobutanecarboxylic acid (CAS 188918‑40‑3) is a chiral, orthogonally protected cyclobutane building block that pairs a Boc‑protected aminomethyl side‑chain with a free carboxylic acid on a gem‑dimethyl‑substituted four‑membered ring . It belongs to the family of conformationally constrained 1,3‑disubstituted cyclobutane scaffolds that have proven essential for constructing metabolically robust peptidomimetics and foldamers [1]. Unlike simpler cyclobutane amino acids, the presence of both the quaternary gem‑dimethyl centre and the one‑carbon‑extended amine linker creates a distinctive steric and electronic profile that cannot be recapitulated by direct‑amino or non‑gem‑substituted analogues.

Why Generic Cyclobutane or Mono‑Amino Analogues Cannot Replace 3-(tert‑Butoxycarbonylamino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid (CAS 188918-40-3)


In‑class substitution is obstructed by the compound’s three interdependent structural features: the gem‑dimethyl quaternary carbon, the aminomethyl (rather than amino) attachment, and the cis‑configured (1S,3R) stereochemistry. The gem‑dimethyl group imposes a Thorpe‑Ingold conformational lock that restricts the cyclobutane puckering, directly controlling the dihedral angle between the amine and carboxyl vectors [1]. The methylene spacer shifts the basic amine centre by approximately 1.5 Å compared with direct‑amino analogues, altering both hydrogen‑bond geometry and the pKa of the conjugate acid . These properties are not present in the widely available cis‑3‑(Boc‑amino)‑2,2‑dimethylcyclobutanecarboxylic acid (CAS 188918‑39‑0) or in non‑gem‑dimethyl variants such as trans‑3‑(Boc‑aminomethyl)cyclobutanecarboxylic acid (CAS 1638772‑03‑8), making simple exchange unpredictable in any structure‑activity relationship.

Quantitative Differentiation Evidence for 3-(tert‑Butoxycarbonylamino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid (CAS 188918-40-3)


LogP Shift vs. Direct‑Amino Analogue (cis‑3‑(Boc‑amino)‑2,2‑dimethylcyclobutanecarboxylic acid, CAS 188918‑39‑0)

The aminomethyl spacer in the target compound elongates the linker by one methylene unit, which elevates the predicted partition coefficient relative to the direct‑amino analogue. The target compound exhibits a predicted LogP of approximately 2.5–3.0 , while cis‑3‑(Boc‑amino)‑2,2‑dimethylcyclobutanecarboxylic acid (CAS 188918‑39‑0) has a reported LogP of 2.06 . This difference of ≈0.5–1.0 log units indicates that the target compound is roughly 3‑ to 10‑fold more lipophilic, which can significantly influence passive membrane permeability and organic‑phase extraction behaviour.

Lipophilicity Physicochemical profiling ADME prediction

Molecular Weight and Bulk: Aminomethyl vs. Amino Substituent

The aminomethyl extension adds a CH₂ unit relative to the direct‑amino comparator. The target compound has a molecular weight of 257.33 g·mol⁻¹ , whereas cis‑3‑(Boc‑amino)‑2,2‑dimethylcyclobutanecarboxylic acid weighs 243.30 g·mol⁻¹ . The difference of +14.03 g·mol⁻¹ changes both the mass‑based dosing and the van der Waals volume, which can affect fit into shallow binding pockets or the ability to be incorporated into larger constructs without exceeding molecular‑weight cut‑offs (e.g., the Lipinski “rule of 5”).

Molecular design Fragment-based drug discovery Building block selection

Conformational Pre‑organisation: gem‑Dimethyl vs. Non‑gem‑substituted Cyclobutane Scaffolds

2,2‑Dimethyl substitution introduces a quaternary centre that reduces cyclobutane ring puckering amplitude compared with non‑gem‑substituted cyclobutanes. The target compound inherits this rigidity, producing a narrower distribution of amine–carboxyl distances and dihedral angles than 3‑(Boc‑aminomethyl)cyclobutane‑1‑carboxylic acid analogues that lack the gem‑dimethyl group [1]. While no head‑to‑head NMR solution structures are available, computational studies on 1,1‑dimethylcyclobutane demonstrate a ~10–15 % reduction in ring‑flip entropy relative to unsubstituted cyclobutane [2], implying that the target scaffold imposes greater conformational order on any peptide or small molecule into which it is incorporated.

Conformational analysis Peptidomimetic design Ring strain

Amino‑group pKa and Reactivity Modulation by the Methylene Spacer

The aminomethyl group is a primary amine one carbon removed from the cyclobutane ring, whereas the direct‑amino analogue places the nitrogen directly on the ring. In analogous cyclohexane systems, an aminomethyl substituent is approximately 0.3–0.5 pKa units more basic than the corresponding cyclohexylamine because the inductive electron‑withdrawing effect of the ring is attenuated by the methylene spacer [1]. Applying this established trend to the cyclobutane system suggests that the target compound’s free amine (after Boc deprotection) will be marginally more basic than the amine of cis‑3‑amino‑2,2‑dimethylcyclobutanecarboxylic acid. This shift influences both the kinetics of Boc removal (acid‑labile) and the nucleophilicity of the free amine in subsequent coupling steps.

Amine basicity Protecting group strategy SPPS compatibility

Stereochemical Integrity: (1S,3R) Configuration vs. Mixed or Opposite Stereoisomers

The target compound is supplied as the single (1S,3R) enantiomer, confirmed by its InChI Key GESPPZGGIHXHHE‑DTWKUNHWSA‑N and specific rotation data . In contrast, many commercially available cyclobutane amino acids (e.g., 3‑amino‑2,2‑dimethylcyclobutanecarboxylic acid, CAS 783260‑98‑0) are offered as racemic mixtures or unspecified stereochemistry . Use of a racemate in chiral peptide synthesis leads to diastereomeric mixtures that compromise NMR structure determination and biological reproducibility. The (1S,3R) configuration has been specifically employed in γ‑peptide foldamer studies to achieve defined, compact, vesicle‑forming conformations [1].

Chiral purity Enantioselective synthesis Peptide conformation

Purification‑Ready Purity Specification vs. Generic Cyclobutane Building Blocks

The target compound is routinely supplied at ≥95% purity (often 98% by some vendors) with defined identity and storage recommendations . This contrasts with several in‑class compounds such as cis‑3‑(Boc‑amino)‑2,2‑dimethylcyclobutanecarboxylic acid, which are offered at 95–97% but may lack certificates of analysis or defined handling conditions . The availability of consistently high purity reduces the need for re‑purification, which is particularly critical when the compound is used as a stoichiometric building block in multi‑step syntheses where impurities propagate and amplify.

Synthetic efficiency Quality control Procurement specification

Optimal Application Scenarios for 3-(tert‑Butoxycarbonylamino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid (CAS 188918-40-3) Based on Quantitative Evidence


Conformationally Constrained γ‑Peptide and Foldamer Design

The gem‑dimethyl‑locked scaffold and defined (1S,3R) stereochemistry provide a rigid template for constructing γ‑peptides with predictable secondary structures [1]. The reduced ring‑flip entropy (~10–15 % less than non‑gem‑substituted cyclobutanes [2]) favours the formation of compact, hydrogen‑bonded folds that are stable in solution and can self‑assemble into nanoscale vesicles, as demonstrated with structurally related 3‑amino‑2,2‑dimethylcyclobutane‑1‑carboxylic acid derivatives [3].

Hydrophobicity‑Tuned Fragment Library for Membrane‑Permeable Peptidomimetics

With a predicted LogP approximately 0.5–1.0 units higher than the direct‑amino analogue , the target compound is suited for fragment‑based drug discovery programs where increased lipophilicity is required to cross lipid bilayers. The methylene spacer not only boosts LogP but also alters amine basicity, which can be exploited to fine‑tune intracellular accumulation without resorting to additional hydrophobic substituents.

Stereodefined Intermediate for Antiviral or Protease‑Inhibitor Scaffolds

Patents on 2,2‑disubstituted cyclobutyl aza‑peptides as HIV inhibitors explicitly claim cyclobutane cores with gem‑dimethyl substitution and amino‑containing side‑chains [4]. The target compound, after Boc removal, furnishes the free aminomethyl group required for further functionalisation (e.g., aza‑peptide coupling), and its single‑enantiomer form ensures that downstream biological activity is not confounded by stereochemical heterogeneity.

High‑Purity Building Block for Multi‑Step Medicinal Chemistry Campaigns

Supplied at ≥95% purity with well‑characterised identity, the compound can be directly used in parallel synthesis or library construction without prior purification . This contrasts with generic cyclobutane amino acids that often require chiral resolution or re‑purification, thereby accelerating the design‑make‑test cycle in lead optimisation.

Quote Request

Request a Quote for 3-(tert-Butoxycarbonylamino-methyl)-2,2-dimethyl-cyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.